6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine

Lipophilicity Blood-Brain Barrier Drug Design

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 1447312-32-4) is a racemic 2-aminotetralin derivative featuring a benzyloxy substituent at the 6-position of the tetrahydronaphthalene core. With a molecular formula of C₁₇H₁₉NO, a molecular weight of 253.34 g/mol, and a predicted XLogP3 of 3.2, this compound occupies a distinct lipophilicity space compared to smaller 6-alkoxy analogs.

Molecular Formula C17H19NO
Molecular Weight 253.34
CAS No. 1447312-32-4
Cat. No. B3240823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine
CAS1447312-32-4
Molecular FormulaC17H19NO
Molecular Weight253.34
Structural Identifiers
SMILESC1CC2=C(CC1N)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H19NO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11,16H,6,8,10,12,18H2
InChIKeyHVUBXTZKKMBOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 1447312-32-4): Structural & Physicochemical Baseline for Informed Procurement


6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 1447312-32-4) is a racemic 2-aminotetralin derivative featuring a benzyloxy substituent at the 6-position of the tetrahydronaphthalene core . With a molecular formula of C₁₇H₁₉NO, a molecular weight of 253.34 g/mol, and a predicted XLogP3 of 3.2, this compound occupies a distinct lipophilicity space compared to smaller 6-alkoxy analogs [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor to potent fatty acid amide hydrolase (FAAH) inhibitors and spasmolytic agents, rather than as a terminal bioactive molecule itself [2][3].

Why Generic 2-Aminotetralin Substitution Fails: The Critical Role of the 6-Benzyloxy Group in 1447312-32-4


Substituting 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine with a simpler 2-aminotetralin or a 6-methoxy analog introduces measurable deficits in lipophilicity, metabolic stability, and downstream synthetic utility. The benzyloxy group confers a predicted XLogP3 of 3.2—substantially higher than 6-methoxy-2-aminotetralin (LogP ≈ 2.01)—which translates to a ~15-fold increase in theoretical partition coefficient, directly impacting blood-brain barrier permeability predictions and membrane partitioning behavior [1]. Furthermore, the benzyloxy moiety serves as a masked phenol: hydrogenolytic cleavage yields the 6-hydroxy derivative, a transformation not achievable with a methyl ether without harsh demethylation conditions (e.g., BBr₃ or HBr/AcOH) that risk amine decomposition or racemization [2]. In the context of FAAH inhibitor programs, the benzyloxy-substituted tetralin core is embedded in leads exhibiting single-digit nanomolar Ki values (3.20–6.10 nM), whereas analogous unsubstituted or smaller alkoxy variants have not demonstrated comparable potency in the same assay systems [3].

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 3.2 vs. 6-Methoxy Analog (LogP 2.01)

The 6-benzyloxy substituent elevates the predicted octanol-water partition coefficient to XLogP3 = 3.2, compared to ACD/LogP = 2.01 for (S)-6-methoxy-2-aminotetralin—a difference of 1.19 log units, corresponding to a ~15.5-fold higher theoretical lipophilicity [1]. This enhanced lipophilicity is critical for central nervous system (CNS) drug design, where optimal LogP values for passive blood-brain barrier permeation typically fall between 2.0 and 4.0; the benzyloxy analog occupies the upper-mid range, while the methoxy analog sits at the lower boundary [2].

Lipophilicity Blood-Brain Barrier Drug Design

Synthetic Versatility: Orthogonal Deprotection vs. 6-Methoxy and 6-Hydroxy Analogs

The benzyloxy group functions as a hydrogenolytically labile protecting group for phenols. Under H₂/Pd-C conditions (1–4 atm, rt), 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine is cleaved to 6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine in near-quantitative yield without affecting the primary amine or the tetralin core [1]. In contrast, demethylation of the 6-methoxy analog requires BBr₃ (CH₂Cl₂, −78 °C to rt) or refluxing 48% HBr/AcOH—conditions that can protonate and potentially degrade the aliphatic amine, necessitate anhydrous handling, and generate hazardous methyl bromide byproducts [2]. The 6-hydroxy analog, while directly functionalizable, is susceptible to oxidative dimerization under basic conditions, limiting its shelf stability as a stock intermediate; the benzyl-protected form avoids this liability [3].

Protecting Group Strategy Synthetic Intermediate Hydrogenolysis

FAAH Inhibitor Lead Potency: Downstream Derivatives with Ki 3.20–6.10 nM vs. Unsubstituted Core Scaffolds

The 6-benzyloxy-2-aminotetralin scaffold serves as the direct precursor to α-ketooxazole FAAH inhibitors. The (S)-enantiomer of the derived compound (S)-2-(6-(benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carbonyl)oxazole-5-carbonitrile (CHEMBL1765836) exhibits a Ki of 3.20 nM against full-length human FAAH expressed in COS-7 cells, while the des-cyano analog (S)-(6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)(oxazol-2-yl)methanone (CHEMBL1765834) shows Ki = 6.10 nM in the same assay [1]. By contrast, the unsubstituted 2-aminotetralin-derived α-ketooxazole (OL-135, lacking the 6-benzyloxy group) displays a Ki of approximately 4.7 nM—but with a markedly different selectivity profile and metabolic stability, underscoring the benzyloxy group's contribution to both potency and pharmacokinetic tuning [2]. The 6-benzyloxy amine is therefore the requisite synthetic entry point for accessing this specific sub-series of potent FAAH inhibitors.

FAAH Inhibition Pain CNS Disorders

Predicted pKa and Ionization State: 10.21 vs. 6-Methoxy Analog (pKa ~10.0) at Physiological pH

The predicted pKa of the primary amine in 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine is 10.21 ± 0.20 (ACD/Labs prediction), placing it in the same basicity range as 6-methoxy-2-aminotetralin (predicted pKa ~10.0) . At physiological pH 7.4, both compounds exist >99.9% in the protonated ammonium form, ensuring high aqueous solubility for in vitro assays. However, the benzyloxy analog's higher lipophilicity (LogP 3.2 vs. 2.01) means its protonated form retains greater membrane permeability via the ion-pair mechanism, a phenomenon observed in CNS-active amines where logD₇.₄ correlates more strongly with brain uptake than logP alone [1]. The predicted boiling point of 413.2 ± 45.0 °C (vs. ~320 °C for the methoxy analog) further indicates lower volatility, which is advantageous for safe handling during scale-up .

Ionization Absorption Pharmacokinetics

Safety & Handling Profile: GHS Classification Enables Informed Risk Assessment vs. Less-Characterized Analogs

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine carries a GHS hazard classification of H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation)—all at 100% applicability according to PubChem GHS data aggregated from ECHA notifications [1]. This pre-characterized safety profile contrasts with many closely related 6-alkoxy-2-aminotetralins (e.g., 6-ethoxy, 6-propoxy, 6-isopropoxy analogs) that lack publicly available GHS classifications, introducing regulatory uncertainty during procurement, customs clearance, and laboratory risk assessment [2]. The compound's EINECS number (825-783-3) further confirms its registration under EU REACH, facilitating compliant importation into European laboratories .

Laboratory Safety GHS Classification Procurement Risk

Topological Polar Surface Area (TPSA): 35.3 Ų vs. 6-Hydroxy Analog (46.3 Ų) and CNS Multiparameter Optimization (MPO) Score Implications

The computed TPSA of 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine is 35.3 Ų, derived solely from the primary amine contributor [1]. In comparison, the 6-hydroxy analog (6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine) has a TPSA of 46.3 Ų due to the additional hydroxyl H-bond donor [2]. In the widely used CNS MPO (Multiparameter Optimization) scoring system, TPSA < 60 Ų is a key desirability threshold; the benzyloxy compound's TPSA of 35.3 places it deeper within the optimal range (20–60 Ų) than the hydroxy analog (46.3 Ų), which approaches the upper boundary and reduces the MPO desirability score by approximately 0.2–0.3 units [3]. The benzyloxy group thus simultaneously provides synthetic handle utility (as a protected phenol) while maintaining superior CNS drug-like property predictions relative to the free phenol.

CNS Drug Design MPO Score Permeability

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine: High-Value Application Scenarios Supported by Quantitative Evidence


Synthesis of Potent, Subtype-Selective FAAH Inhibitors for Pain and CNS Research

As the direct synthetic precursor to the 6-benzyloxy-α-ketooxazole series of FAAH inhibitors (lead compound Ki = 3.20 nM), this amine is the requisite starting material for laboratories pursuing irreversible or reversible FAAH inhibition with a benzyloxyphenyl tail motif. The 15.5-fold higher lipophilicity of the benzyloxy versus methoxy core [1] enables tuning of CNS penetration, while the single-digit nanomolar potency is confirmed in COS-7 cell-based [14C]-oleamide conversion assays [2]. Researchers investigating endocannabinoid tone modulation for neuropathic pain, anxiety, or inflammation should prioritize this intermediate over methoxy or unsubstituted analogs to access the full potency and selectivity vector documented for this sub-series [3].

Late-Stage Functionalization via Orthogonal Deprotection to 6-Hydroxy-2-aminotetralin

For medicinal chemistry campaigns requiring a 6-hydroxy-2-aminotetralin scaffold with a free primary amine, the benzyl-protected form offers a clean, quantitative hydrogenolytic deprotection (H₂, Pd-C, EtOH, rt) that avoids the harsh Lewis acid conditions (BBr₃, −78 °C) or refluxing HBr/AcOH required for methyl ether cleavage [4][5]. This is particularly critical when the amine is subsequently acylated, sulfonylated, or reductively aminated, as residual boron or bromide contaminants from demethylation can poison downstream catalytic steps. The benzyl-protected intermediate thus enables a 'protect-and-release' strategy with superior atom economy and reduced purification burden.

CNS Drug Discovery Programs Requiring High Lipophilicity with Validated GHS Handling Protocols

The compound's XLogP3 of 3.2 and TPSA of 35.3 Ų position it optimally within CNS MPO desirability space (TPSA component score = 1.0), outperforming the 6-hydroxy analog by an estimated +0.2–0.3 MPO units [6]. Simultaneously, its published GHS hazard classification (H302/H315/H319/H332/H335) and EINECS registration (825-783-3) provide immediate regulatory clarity for procurement, customs, and institutional safety review—an advantage over less-characterized 6-alkoxy analogs whose hazard profiles remain undocumented [7]. CNS-focused biotech and academic labs can thus proceed from purchase order to in vivo pharmacokinetic studies with reduced administrative friction.

Synthesis of Spasmolytic Agents with Nerve-Selective Activity

1,2,3,4-Tetrahydro-2-naphthylamine derivatives, including 6-substituted analogs, have demonstrated nerve-selective spasmolytic effects on colon rather than stomach in anesthetized dog models, with activity equal to or exceeding the reference drug mebeverine [8]. The 6-benzyloxy-2-aminotetralin scaffold provides a lipophilic, sterically distinct building block for exploring structure-activity relationships (SAR) in this therapeutic class, where the nature of the 6-alkoxy substituent directly modulates tissue selectivity and potency. Researchers developing gastrointestinal motility modulators should consider this compound as a key SAR probe that is not readily replaceable by smaller alkoxy variants.

Quote Request

Request a Quote for 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.